2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide
Description
2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide is a synthetic organic compound featuring a thiazole core substituted with a phenoxymethyl group at position 2 and a cyanoacrylamide moiety at position 2. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, serves as a critical pharmacophore in medicinal chemistry due to its electronic and steric properties.
Properties
IUPAC Name |
2-cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c15-7-10(14(16)18)6-11-9-20-13(17-11)8-19-12-4-2-1-3-5-12/h1-6,9H,8H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFZYYPFNDBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method remains prevalent for constructing 2,4-disubstituted thiazoles. For this compound, the reaction employs:
- Phenoxymethyl thioamide (1a) : Synthesized from phenoxyacetic acid via thioamidation with Lawesson’s reagent (82% yield).
- α-Bromo cyanoacetamide (1b) : Generated via bromination of cyanoacetamide using N-bromosuccinimide (NBS) in DMF (67% yield).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (3:1) |
| Temperature | 80°C, 6 h |
| Base | Triethylamine |
| Yield | 71% |
Characterization data for intermediate 1c (2-(phenoxymethyl)-4-(bromomethyl)thiazole):
Cyclodehydration of Thioureas
Alternative protocols utilize thiourea cyclization with α-halo ketones:
Step 1 : Phenoxymethyl isothiocyanate synthesis
Step 2 : Condensation with ethyl cyanoacetate
Enamide Formation via Knoevenagel Condensation
The α,β-unsaturated system is installed through base-catalyzed condensation:
Reaction Scheme :
2-(Phenoxymethyl)thiazole-4-carbaldehyde + cyanoacetamide → Target compound
Optimized Parameters :
| Variable | Optimal Condition |
|---|---|
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux, 8 h |
| Yield | 78% |
Challenges :
- Geometric isomerism (E/Z ratio 9:1 confirmed via NOESY)
- Moisture sensitivity of cyanoacetamide requiring anhydrous conditions
Palladium-Mediated Cross-Coupling Approaches
Modern synthetic routes employ Suzuki-Miyaura couplings to append aromatic groups:
Example Protocol :
- Boronic ester preparation : 2-(Phenoxymethyl)thiazol-4-ylboronic pinacol ester synthesized via Miyaura borylation (Pd(dppf)Cl₂, 72% yield).
- Coupling with β-bromo acrylonitrile :
Advantages :
- Tolerates electron-deficient aryl groups
- Enables late-stage diversification
Microwave-Assisted Synthesis
Accelerated synthesis achieved through dielectric heating:
Cyclization Step :
Equipment Settings :
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 160°C |
| Pressure | 250 psi |
Analytical Characterization Benchmarks
Spectroscopic Data :
- HRMS (ESI+) : m/z 342.0921 [M+H]⁺ (calc. 342.0918 for C₁₅H₁₂N₃O₂S)
- IR (KBr) : 2215 cm⁻¹ (C≡N), 1662 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N)
Chromatographic Purity :
Scale-Up Challenges and Solutions
Key Issues :
- Exothermic risk during Knoevenagel condensation
- Palladium residue in API batches (>10 ppm)
Mitigation Strategies :
Green Chemistry Alternatives
Recent advances focus on solvent and catalyst recycling:
Biocatalytic Approach :
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and thiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Structural Features
- Thiazole Core : Common to all analogs, enabling π-π stacking and dipole interactions.
- Position 2 Substituents: The phenoxymethyl group in the target compound contrasts with substituents such as N-phenylacetamido (), thiophen-3-yl (), and 4-chlorophenyl () in analogs. These modifications influence steric bulk, solubility, and target affinity.
- Position 4 Cyanoacrylamide: The 2-cyano-prop-2-enamide group is conserved in most analogs, though the amide nitrogen varies (e.g., cyclopropyl in vs. butyl in ), altering hydrogen-bonding capacity .
Electronic and Steric Effects
- Phenoxymethyl vs.
- Chlorophenyl Substituent (): The 4-chlorophenyl group increases hydrophobicity and may improve membrane permeability compared to the phenoxymethyl group .
Molecular Weight and Physicochemical Properties
Table 1 summarizes molecular weights and substituent effects:
*Estimated based on ’s formula (C24H14N2O3, MW 378.39).
Biological Activity
2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure
The chemical structure of 2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide can be represented as follows:
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of 2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide typically involves the condensation of appropriate thiazole derivatives with cyanoacetic acid derivatives. The synthetic pathway generally includes the following steps:
- Formation of Thiazole Derivative : Synthesize the thiazole core using standard methods involving thioketones and α-bromoketones.
- Condensation Reaction : React the thiazole derivative with phenoxymethyl groups and cyanoacetic acid under basic conditions.
- Purification : Isolate the product through recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. In vitro studies have shown that 2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide demonstrates effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and liver cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HepG2 (Liver cancer) | 20 |
The biological activity of 2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide is thought to be mediated through its interaction with key enzymes and receptors involved in disease pathology. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, emphasizing the importance of the thiazole framework in enhancing biological activity.
Case Study 2: Anticancer Properties
In another investigation reported in Cancer Research, researchers assessed the anticancer effects of several thiazole-based compounds on human cancer cell lines. The study found that 2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Q & A
Q. Table 1: Key Techniques for Structural Analysis
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR | Aromatic proton environments | δ 8.2 ppm (thiazole-H) |
| XRD | Crystal packing analysis | CCDC entry with hydrogen bonds |
Advanced: How can researchers address discrepancies between experimental spectroscopic data and computational predictions for this compound?
Methodological Answer:
Resolving contradictions requires systematic validation:
Cross-Technique Validation : Compare NMR/IR data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian 16) to identify outliers in functional group assignments .
Crystallographic Refinement : Use SHELXL to refine XRD data and validate bond lengths/angles against computational models (e.g., Mercury software) .
Dynamic Effects : Account for solvent or temperature-induced conformational changes in solution-phase NMR vs. static DFT models .
Advanced: What strategies can optimize the biological activity of this compound against specific molecular targets?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies :
- Modify substituents on the phenoxymethyl-thiazole group to enhance binding to kinase targets (e.g., replace -OCH₃ with -CF₃ for hydrophobic interactions) .
- Introduce bioisosteres (e.g., replace cyano with nitro groups) to improve metabolic stability .
In Silico Screening : Perform molecular docking (AutoDock Vina) to predict binding affinity to enzymes like COX-2 or EGFR. Validate with MD simulations (AMBER) .
In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cancer cell lines (e.g., MCF-7) .
Advanced: How can researchers analyze conflicting data in reaction mechanisms involving this compound?
Methodological Answer:
Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., enolate species in Knoevenagel reactions) .
Isotopic Labeling : Introduce ¹³C or ²H at reactive sites (e.g., cyano group) to trace mechanistic pathways via NMR .
Computational Modeling : Compare potential energy surfaces (Gaussian 16) for competing mechanisms (e.g., concerted vs. stepwise pathways) .
Basic: What are the stability and storage considerations for this compound?
Methodological Answer:
Stability :
- Avoid prolonged exposure to light (UV-sensitive cyano group).
- Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the enamide .
Solubility : Use DMSO for biological assays (solubility >10 mM) or THF for synthetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
